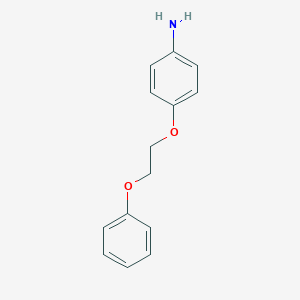

4-(2-Phenoxyethoxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

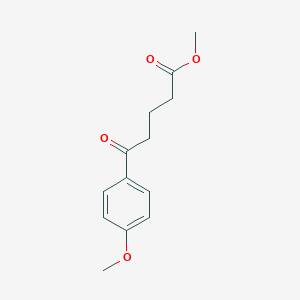

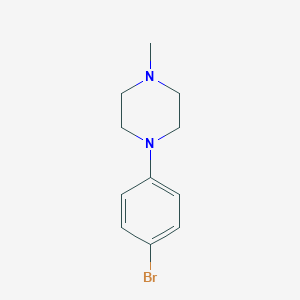

4-(2-Phenoxyethoxy)aniline is an organic compound with the molecular formula C14H15NO2 . It has a molecular weight of 229.28 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for 4-(2-Phenoxyethoxy)aniline is 1S/C14H15NO2/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9H,10-11,15H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms .Physical And Chemical Properties Analysis

4-(2-Phenoxyethoxy)aniline is a solid at room temperature . It has a molecular weight of 229.28 .Wissenschaftliche Forschungsanwendungen

Genotoxic Activities and Metabolite Analysis

4-(2-Phenoxyethoxy)aniline and its derivatives have been studied for their genotoxic activities, which are important for understanding their potential carcinogenic risks and mechanisms. Research has shown that aniline compounds and their metabolites, such as p-aminophenol and p-hydroxyacetanilide, exhibit varying genotoxic effects, primarily through the induction of chromosomal damage rather than gene mutations. These studies suggest that the carcinogenic effects observed in animal models may be due to chronic high-dose damage leading to oxidative stress, rather than direct genetic toxicity (Bomhard & Herbold, 2005).

Antioxidant Capacity and Biological Activities

The research has also focused on the antioxidant properties of related phenolic compounds. For instance, 4-hydroxynonenal, a bioactive marker produced during lipid peroxidation, has been extensively studied for its biological activities, including its role as a signaling molecule and its potential implications in various diseases such as Alzheimer's. These insights underline the importance of understanding the antioxidant mechanisms and the biological activities of phenolic derivatives for their potential therapeutic applications (Žarković, 2003).

Environmental Impact and Remediation

An important aspect of research on 4-(2-Phenoxyethoxy)aniline derivatives involves their environmental impact, particularly in relation to their use as herbicides. Studies have reviewed the sorption behaviors of phenoxy herbicides like 2,4-D to soil and organic matter, highlighting the complex interactions that affect their mobility and persistence in the environment. Understanding these interactions is crucial for developing effective remediation strategies to mitigate the environmental impact of these chemicals (Werner, Garratt, & Pigott, 2012).

Chemical Synthesis and Applications

The chemical synthesis and functionalization of aniline derivatives, including 4-(2-Phenoxyethoxy)aniline, have been explored for creating functionalized azole compounds through reactions with carbon dioxide. This approach represents a novel and environmentally friendly methodology for synthesizing valuable azole derivatives, showcasing the potential of aniline derivatives in organic synthesis and their contribution to green chemistry (Vessally et al., 2017).

Eigenschaften

IUPAC Name |

4-(2-phenoxyethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9H,10-11,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUZGHQIEXOKBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400321 |

Source

|

| Record name | 4-(2-phenoxyethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Phenoxyethoxy)aniline | |

CAS RN |

35965-96-9 |

Source

|

| Record name | 4-(2-phenoxyethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

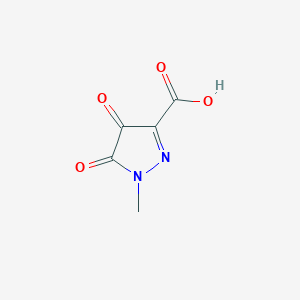

![Methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate](/img/structure/B177930.png)

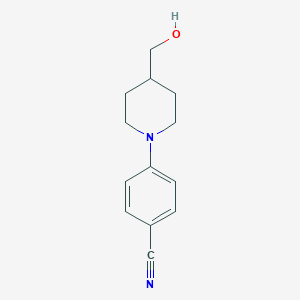

![(2-Methylbenzo[d]oxazol-6-yl)methanol](/img/structure/B177936.png)

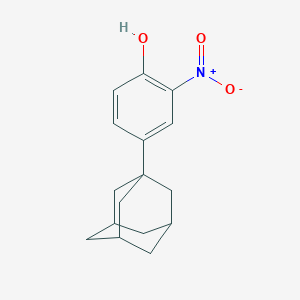

![Spiro[cyclopentane-1,3-[3H]pyrrolo[1,2-c]imidazol]-1(2H)-one, tetrahydro-(9CI)](/img/structure/B177956.png)

![2,8-Diazaspiro[4.5]decane](/img/structure/B177964.png)